molecular formula C11H17FN4O B1480600 1-((1-(2-fluoroethyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2098133-67-4

1-((1-(2-fluoroethyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1480600
CAS No.: 2098133-67-4
M. Wt: 240.28 g/mol
InChI Key: FWUQPFDSPQJWKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(2-fluoroethyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a complex organic compound that features a piperidine ring, a triazole ring, and a fluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(2-fluoroethyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the fluoroethyl group. The triazole ring is then formed through a cycloaddition reaction, and finally, the carbaldehyde group is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Mechanism of Action

The mechanism of action of 1-((1-(2-fluoroethyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .

Properties

IUPAC Name

1-[[1-(2-fluoroethyl)piperidin-4-yl]methyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN4O/c12-3-6-15-4-1-10(2-5-15)7-16-8-11(9-17)13-14-16/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUQPFDSPQJWKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=C(N=N2)C=O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((1-(2-fluoroethyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
1-((1-(2-fluoroethyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1-((1-(2-fluoroethyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 4
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1-((1-(2-fluoroethyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 5
1-((1-(2-fluoroethyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 6
Reactant of Route 6
1-((1-(2-fluoroethyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

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